
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenoxypropanamide, also known as PTE, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of drug discovery. PTE is a thiazole derivative that has been shown to exhibit promising biological activity, particularly in the area of cancer research. In
科学的研究の応用
Synthesis and Biological Evaluation
A significant aspect of the research on compounds related to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenoxypropanamide focuses on the synthesis of novel benzamides and pyrazole derivatives with potential biological activities. For instance, Raffa et al. (2019) explored the synthesis of new ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, highlighting their antiproliferative activity against human lung carcinoma cells. The study found that one of the compounds induces the intrinsic apoptotic pathway by activating p53, suggesting its potential as a therapeutic agent in cancer treatment Raffa et al., 2019.
Antimicrobial and Anticancer Activities
Research on derivatives of this compound also extends to the evaluation of antimicrobial and anticancer activities. For example, studies have synthesized novel pyrazoles, thiazolopyrimidines, and triazolopyrimidines, examining their effectiveness as non-steroidal anti-inflammatory drugs (NSAIDs) and their potential antimicrobial and anticancer properties Salem et al., 2011.
Chemical Synthesis and Mechanistic Insights
The chemical synthesis of related compounds and understanding their mechanisms of action form another critical area of application. Gad-Elkareem et al. (2011) detailed the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the development of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives with significant antimicrobial activities. This research provides insight into the structural requirements for antimicrobial efficacy and suggests a pathway for the development of new antimicrobial agents Gad-Elkareem et al., 2011.
作用機序
Target of action
They have been associated with a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of action
Compounds containing thiazole and pyrazole rings can interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Biochemical pathways
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Result of action
Thiazoles and pyrazoles have been associated with a wide range of biological activities .
特性
IUPAC Name |
2-phenoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-13(23-15-6-3-2-4-7-15)16(22)18-10-8-14-12-24-17(20-14)21-11-5-9-19-21/h2-7,9,11-13H,8,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZLOYWIAWHYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CSC(=N1)N2C=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

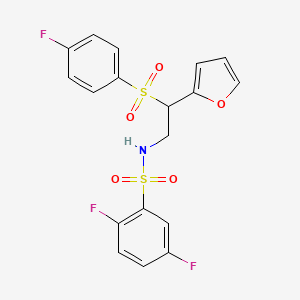
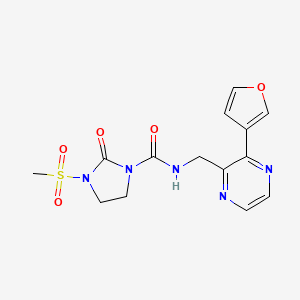
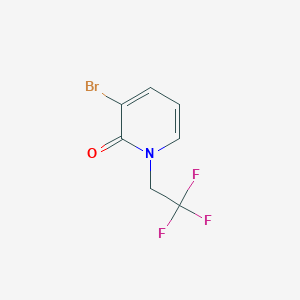
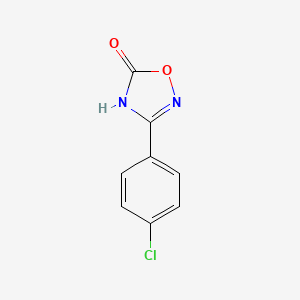
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2725655.png)
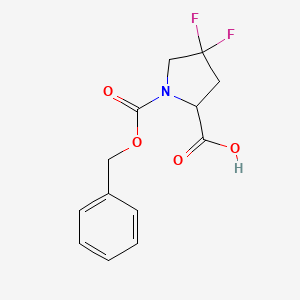
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)butanamide](/img/structure/B2725658.png)
![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2725662.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2725663.png)
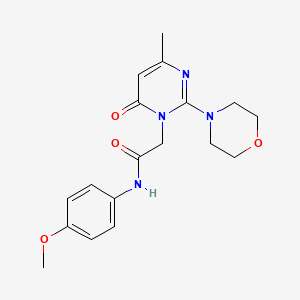
![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)
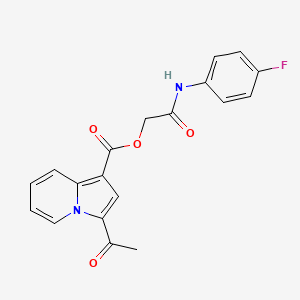
![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)
